

Application of Dowtherm Q in Polymer Processing Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dowtherm Q**

Cat. No.: **B12700112**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Dowtherm Q** heat transfer fluid in polymer processing experiments. Detailed protocols, data tables, and procedural diagrams are included to facilitate the setup and execution of experiments requiring precise temperature control.

Dowtherm Q is a synthetic organic heat transfer fluid composed of a mixture of diphenylethane and alkylated aromatics.^{[1][2][3][4]} It offers excellent thermal stability and pumpability at low temperatures when compared to mineral oils.^{[1][2][3]} These characteristics make it a suitable candidate for a wide range of applications in polymer processing, including extrusion, injection molding, and blow molding, where maintaining a consistent temperature is critical to final product quality.

Physicochemical Properties and Operating Parameters

Effective use of **Dowtherm Q** necessitates a thorough understanding of its physical and chemical properties. These properties influence the design of the heat transfer system and the operational parameters of the polymer processing experiment.

General Properties

A summary of the key properties of **Dowtherm Q** is presented below.

Property	Value
Composition	Mixture of Diphenylethane and Alkylated Aromatics ^{[1][2][3][4]}
Appearance	Clear to Light Yellow Liquid ^[4]
Recommended Temperature Range	-35°C to 330°C (-30°F to 625°F) ^{[2][5][6][7]}
Flash Point	120°C (249°F) ^{[4][5][8]}
Fire Point	124°C (255°F) ^[4]
Autoignition Temperature	412°C (773°F) ^{[4][5][8]}
Average Molecular Weight	190 ^[4]

Temperature-Dependent Properties

The following tables detail the temperature-dependent properties of **Dowtherm Q**, which are crucial for accurate heat transfer calculations and system design.

Saturated Liquid Properties (SI Units)

Temperatur e (°C)	Specific Heat (kJ/kg·K)	Density (kg/m ³)	Thermal Conductivit y (W/m·K)	Viscosity (mPa·s)	Vapor Pressure (bar)
-35	1.478	1011.4	0.1280	46.60	-
0	1.589	980.5	0.1244	7.56	-
50	1.745	944.8	0.1201	2.53	-
100	1.902	907.8	0.1158	1.15	-
150	2.058	869.5	0.1114	0.65	-
200	2.215	829.7	0.1071	0.42	-
250	2.371	788.1	0.1027	0.29	-
300	2.528	744.4	0.0984	0.22	-
330	2.625	714.7	0.0956	0.19	4.81

Data sourced from publicly available product information.[\[2\]](#)

Saturated Liquid Properties (English Units)

Temperature (°F)	Specific Heat (Btu/lb·°F)	Density (lb/ft³)	Thermal		
			Conductivity (Btu/hr·ft²·°F/ft)	Viscosity (cP)	Vapor Pressure (psia)
-30	0.353	63.23	0.074	48.2	-
32	0.380	61.21	0.072	7.56	-
122	0.417	58.98	0.070	2.53	-
212	0.454	56.67	0.067	1.15	-
302	0.492	54.28	0.064	0.65	-
392	0.529	51.79	0.062	0.42	-
482	0.566	49.20	0.060	0.29	-
572	0.604	46.47	0.057	0.22	-
625	0.627	44.62	0.055	0.19	69.7

Data sourced from publicly available product information.[\[2\]](#)[\[5\]](#)

Experimental Protocols

The following protocols outline the general procedures for utilizing **Dowtherm Q** in laboratory-scale polymer extrusion and injection molding experiments. These should be adapted to the specific equipment and experimental goals.

Protocol 1: Temperature Control in a Laboratory Extruder

This protocol describes the use of a liquid heat transfer system with **Dowtherm Q** to control the barrel temperature of a laboratory single-screw or twin-screw extruder.

Materials and Equipment:

- Laboratory extruder with a jacketed barrel for liquid heating/cooling

- Temperature control unit (TCU) or a circulating bath compatible with **Dowtherm Q**'s operating range
- **Dowtherm Q** heat transfer fluid
- Appropriate personal protective equipment (PPE): safety glasses, heat-resistant gloves, lab coat
- Polymer resin
- Data acquisition system to monitor and record temperatures

Procedure:

- System Preparation:
 - Ensure the extruder and TCU are clean and in good working order.
 - Verify that all connections between the TCU and the extruder barrel jacket are secure and leak-proof.
 - Fill the TCU reservoir with **Dowtherm Q** to the recommended level.
- Heating and Temperature Stabilization:
 - Turn on the TCU and set the desired barrel temperature for the specific polymer being processed.
 - Allow the **Dowtherm Q** to circulate through the extruder barrel jacket until the setpoint temperature is reached and stable.
 - Monitor the actual temperature of the extruder barrel zones using the extruder's thermocouples and the data acquisition system.
- Polymer Extrusion:
 - Once the barrel temperatures are stable, begin feeding the polymer resin into the extruder hopper.

- Set the desired screw speed and other extrusion parameters.
- Continuously monitor the barrel temperatures and the melt temperature (if a melt thermocouple is available) throughout the extrusion process. The TCU will automatically add or remove heat via the circulating **Dowtherm Q** to maintain the setpoint.
- Shutdown and Cooling:
 - After the extrusion run is complete, turn off the polymer feed.
 - Purge the extruder of any remaining polymer.
 - Gradually decrease the setpoint on the TCU to allow for a controlled cooling of the extruder barrel.
 - Once the barrel has cooled to a safe temperature, the TCU and extruder can be powered off.

Protocol 2: Mold Temperature Control in Injection Molding

This protocol details the use of **Dowtherm Q** to maintain a precise and uniform temperature in an injection mold, which is crucial for controlling part quality, crystallinity, and cycle time.[\[9\]](#)[\[10\]](#) [\[11\]](#)

Materials and Equipment:

- Injection molding machine
- Mold with channels for liquid temperature control
- High-temperature TCU compatible with **Dowtherm Q**
- **Dowtherm Q** heat transfer fluid
- Appropriate PPE
- Polymer resin

- Part handling and inspection tools

Procedure:

- System Setup:

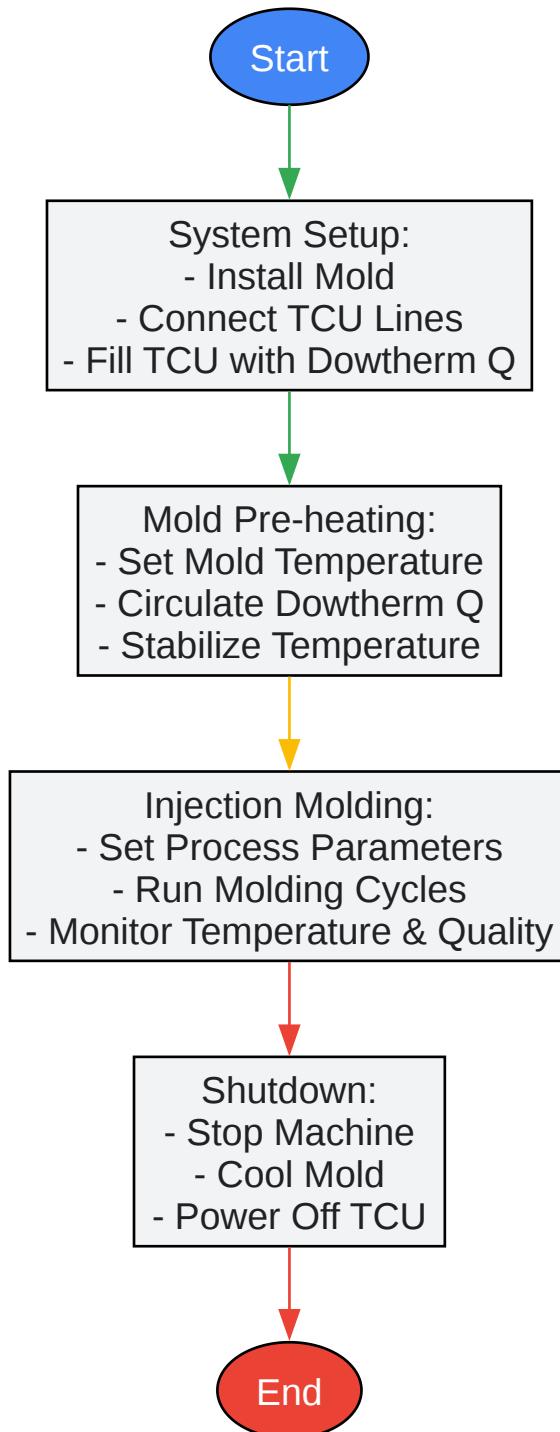
- Install the mold in the injection molding machine.
- Connect the TCU supply and return lines to the mold's temperature control channels. Ensure tight, leak-free connections.
- Fill the TCU with **Dowtherm Q**.

- Mold Pre-heating:

- Set the desired mold temperature on the TCU. For high-temperature polymers like PEI, this could be in the range of 135°C to 180°C.[12]
- Start the TCU to circulate the hot **Dowtherm Q** through the mold.
- Allow sufficient time for the entire mold to reach a stable and uniform temperature. This is critical for consistent part quality.

- Injection Molding Process:

- Set the injection molding parameters (injection speed, pressure, holding time, etc.).
- Begin the injection molding cycles. The TCU will continuously circulate **Dowtherm Q** to remove heat from the molten polymer and maintain the target mold temperature.
- Monitor the mold temperature and part quality throughout the production run.


- Cooling and Shutdown:

- At the end of the run, stop the injection molding machine.
- Set the TCU to a lower temperature to begin cooling the mold.

- Once the mold has reached a safe handling temperature, the TCU can be turned off and the lines disconnected.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dow.com [dow.com]
- 2. scribd.com [scribd.com]
- 3. chemworld.com [chemworld.com]
- 4. thermalfluidshub.com [thermalfluidshub.com]
- 5. chempoint.com [chempoint.com]
- 6. rodun-int.com [rodun-int.com]
- 7. DOWTHERM™ Q Heat Transfer Fluid | Dow Inc. [dow.com]
- 8. glycolsales.com.au [glycolsales.com.au]
- 9. youtube.com [youtube.com]
- 10. moldex3d.com [moldex3d.com]
- 11. Thermodynamics in Injection Molding: What Is It and Why Does It Matter? - RJJG, Inc. [rjjginc.com]
- 12. fictiv.com [fictiv.com]
- To cite this document: BenchChem. [Application of Dowtherm Q in Polymer Processing Experiments: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12700112#application-of-dowtherm-q-in-polymer-processing-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com